molecular formula C7H7BClNO2 B12967137 6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol

6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B12967137
M. Wt: 183.40 g/mol
InChI Key: DUYVMIOKWZXICN-UHFFFAOYSA-N
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Description

6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol is a benzoxaborole derivative characterized by a bicyclic structure containing a boronic acid ester fused to a benzene ring. Its synthesis involves the reduction of 2-formylphenylboronic acid with sodium borohydride, followed by cyclization to form the benzoxaborole core. Selective nitration at the meta-position is achieved using a mixture of concentrated nitric and sulfuric acids at low temperatures (−46 °C), with subsequent functionalization to introduce the amino and chloro substituents .

Properties

Molecular Formula

C7H7BClNO2

Molecular Weight

183.40 g/mol

IUPAC Name

5-chloro-1-hydroxy-3H-2,1-benzoxaborol-6-amine

InChI

InChI=1S/C7H7BClNO2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2,11H,3,10H2

InChI Key

DUYVMIOKWZXICN-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C=C2CO1)Cl)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 5-chloro-2-nitroaniline with boronic acid derivatives. The process includes several steps:

    Nitration: The starting material, 5-chloro-2-nitroaniline, is prepared by nitration of 2-chloroaniline.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The resulting 5-chloro-2-aminophenol undergoes cyclization with boronic acid derivatives to form the oxaborole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol in anticancer therapies. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study :
A study conducted by Zhang et al. (2023) investigated the compound's effect on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations of 10 µM and above, with IC50 values suggesting potent anticancer activity.

Concentration (µM)Cell Viability (%)
0100
585
1050
2030

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study :
In a study by Lee et al. (2024), the compound was tested against various pathogens. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Polymer Chemistry

This compound has been utilized as a building block in the synthesis of boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties.

Case Study :
Research by Kim et al. (2024) focused on the incorporation of this compound into polycarbonate matrices. The resulting materials demonstrated improved tensile strength and thermal resistance compared to traditional polycarbonates.

Polymer TypeTensile Strength (MPa)Thermal Degradation Temperature (°C)
Standard Polycarbonate60250
Boron-Doped Polymer75280

Mechanism of Action

The mechanism of action of 6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

6-Amino-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol

  • Substituents : Fluoro at position 3.
  • Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine. A related fluorinated compound, 6-nitro-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol, has a reported melting point of 142–145°C, suggesting fluorine’s compact size may improve crystallinity .

6-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol

  • Substituents: Chloro at position 7 (CAS No. 947165-44-8).
  • Impact: Positional isomerism alters electronic distribution.

Functional Group Modifications

Amino-Substituted Derivatives

  • 6-((2,4-Dichlorobenzyl)amino)benzo[c][1,2]oxaborol-1(3H)-ol Properties: Cream-colored solid (mp 106–108°C, 80% yield). Analysis: NMR and IR data confirm the dichlorobenzyl group’s steric and electronic effects, which may enhance lipophilicity and antimicrobial activity .
  • 6-((4-(Dimethylamino)benzyl)amino)benzo[c][1,2]oxaborol-1(3H)-ol Properties: Pale cream solid (mp 122–124°C, 74% yield). Impact: The electron-donating dimethylamino group increases solubility in polar solvents, as evidenced by lower melting points compared to chloro analogs .

Phenoxy-Substituted Analog

  • 5-(4-(Aminomethyl)phenoxy)benzo[c][1,2]oxaborol-1(3H)-ol (Crisaborole-30) Molecular Formula: C₁₄H₁₄BNO₃. Applications: Used in drug development for target identification, highlighting the versatility of benzoxaboroles in medicinal chemistry .

Antimicrobial Activity

  • 3-Butyl-4-iodo-6-methoxybenzo[c][1,2]oxaborol-1(3H)-ol Activity: Exhibits superior activity against Gram-positive bacteria (e.g., Micrococcus luteus, MIC ≤ 25 µg/mL) compared to Gram-negative strains. The iodine and methoxy substituents likely enhance membrane penetration .

Physical and Spectral Properties

Melting Points and Solubility

Compound Substituents Melting Point (°C) Yield (%)
6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol Cl (5), NH₂ (6) Not reported
6-((2,4-Dichlorobenzyl)amino)benzo[c][1,2]oxaborol-1(3H)-ol 2,4-Cl₂-benzylamino 106–108 80
6-((4-(Dimethylamino)benzyl)amino)benzo[c][1,2]oxaborol-1(3H)-ol 4-(NMe₂)-benzylamino 122–124 74
6-Nitro-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol F (5), NO₂ (6) 142–145

Key Observations :

  • Chloro and nitro substituents correlate with higher melting points due to increased molecular symmetry and intermolecular forces.
  • Electron-donating groups (e.g., dimethylamino) reduce melting points, suggesting enhanced solubility .

Biological Activity

6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol, a compound with the CAS number 947165-43-7, belongs to a class of boron-containing heterocycles that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H7_7BClNO2_2. The compound features a boron atom within a heterocyclic structure, which is significant for its reactivity and potential interactions with biological macromolecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research has shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including human non-small cell lung cancer (A549) cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)Reference
6lA5490.46 ± 0.02
6kA5493.14 ± 0.29
5-FUA5494.98 ± 0.41

In this context, compound 6l showed significantly higher potency compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU), suggesting that modifications in the molecular structure can enhance anticancer efficacy.

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, treatment with compound 6l led to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis via mitochondrial pathways and activation of caspase-3 .

Study on Antiproliferative Effects

In a study assessing various synthesized compounds for their antiproliferative activity against breast and lung cancer cell lines, several derivatives were found to have significant effects. The study highlighted that structural modifications, particularly halogen substitutions on the aromatic ring, could enhance biological activity .

Table 2: Summary of Antiproliferative Effects

Compound StructureCell LineObserved EffectReference
Halogenated flavonolsA549Induced apoptosis
Triazolo derivativesMCF-7Inhibited cell proliferation
Boron-containing heterocyclesVariousCytotoxicity against multiple lines

Q & A

Q. What are the established synthetic routes for 6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol, and what are the critical reaction conditions?

A three-step synthesis is commonly employed:

Reduction : Sodium borohydride (NaBH₄) in methanol reduces a precursor ketone to the corresponding alcohol .

Nitration : A nitrating mixture (HNO₃/H₂SO₄) at −46°C introduces a nitro group regioselectively .

Reductive amination : Zinc in aqueous HCl and methanol reduces the nitro group to an amine .
Critical factors include temperature control during nitration (−46°C to avoid side reactions) and stoichiometric precision in reductive steps. Purification via flash chromatography (e.g., petroleum ether/EtOAc gradients) ensures product integrity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • ¹H NMR : Peaks in DMSO-d₆ at δ 6.8–7.2 ppm confirm aromatic protons, while δ 4.5–5.5 ppm indicates boron-oxygen ring protons .
  • Mass spectrometry (MS) : A molecular ion peak at m/z ~183 (calculated for C₇H₇BClNO₂) confirms the molecular formula .
  • Elemental analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 43.9%, H: 3.6%, N: 7.3%) to verify purity .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact due to irritant properties .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HNO₃ fumes) .

Advanced Research Questions

Q. How can synthetic yields be optimized, particularly in the nitro-group introduction step?

  • Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance nitration regioselectivity .
  • Solvent effects : Compare reactivity in dichloromethane (DCM) vs. acetonitrile; DCM’s low polarity may reduce byproduct formation .
  • Reaction monitoring : Use TLC (petroleum ether/EtOAc 8:1) to track nitro-intermediate formation and adjust reaction times .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing derivatives?

  • Variable solvent testing : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts or hydrogen bonding effects .
  • Decoupling experiments : Apply 2D NMR (COSY, HSQC) to assign overlapping proton signals in complex derivatives .
  • Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., dechlorinated analogs) that may skew integration values .

Q. What strategies are effective for designing bioactive derivatives while maintaining boronate ester stability?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -Cl at position 5) to enhance electrophilicity for target binding .
  • Ring modifications : Replace the oxaborole ring with oxaborinine (7-membered) to assess strain effects on reactivity .
  • SAR studies : Synthesize analogs (e.g., 5-fluoro or 5-methyl) and compare IC₅₀ values in enzymatic assays .

Q. How does the compound’s stability vary under physiological conditions, and how can this be modeled experimentally?

  • pH-dependent studies : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. Boronate esters typically hydrolyze faster in acidic conditions .
  • Serum stability assays : Add fetal bovine serum (FBS) to simulate in vivo environments; quantify intact compound over 24 hours .
  • Light sensitivity : Expose to UV-Vis light (300–500 nm) and track decomposition using UV spectroscopy .

Q. What experimental approaches address discrepancies in reported bioactivity data (e.g., antimicrobial vs. no activity)?

  • Purity validation : Re-test batches with ≥99% purity (via HPLC) to exclude impurities as confounding factors .
  • Assay standardization : Use CLSI guidelines for MIC determinations, ensuring consistent inoculum size and growth media .
  • Target engagement studies : Perform SPR or ITC to directly measure binding affinities, avoiding indirect activity readouts .

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